9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5
Description
Properties
IUPAC Name |
2-amino-9-[[1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-yl]oxymethyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29)/i13D2,14D2,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRKSAOEJZMVHB-URHBMTNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675683 | |
| Record name | 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185100-63-3 | |
| Record name | 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Deuteration
Deuterium gas (D₂) in the presence of palladium-on-carbon (Pd/C) facilitates H/D exchange at benzylic positions. However, this method risks over-deuteration and requires precise control.
Deuteration via Keteniminium Intermediates
A novel approach involves generating keteniminium ions from ynamides, which are subsequently reduced with deuterated triethylsilane (Et₃SiD). This method achieves >99% deuteration at α-positions without β-deuterium incorporation.
Reaction Scheme:
-
Ynamide Formation :
-
Protected guanine reacts with a propargyl bromide derivative to form an ynamide.
-
-
Keteniminium Generation :
-
Treatment with triflic anhydride (Tf₂O) generates a reactive keteniminium ion.
-
-
Reduction with Et₃SiD :
Table 3: Comparison of Deuteration Methods
| Method | Deuteration (%) | Selectivity | Side Products |
|---|---|---|---|
| Catalytic (D₂/Pd-C) | 70–85 | Low | Over-deuteration |
| Keteniminium Route | 96–99 | High | <5% non-deuterated |
Purification and Characterization
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient. Critical characterization data include:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C₂₃H₂₀D₅N₅O₄.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR shows absence of protons at δ 3.5–4.0 ppm (deuterated methylene), while ¹³C NMR confirms benzyloxy carbon signals at δ 128–130 ppm.
Industrial-Scale Considerations
Large-scale production requires:
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at its benzyl-protected alkoxy groups. For example:
- Alkylation : In the presence of acyloxyethoxy methyl halides (e.g., 2-benzoyloxyethoxymethyl chloride), the silylated intermediate reacts to form protected derivatives. This step is critical in synthetic pathways to avoid undesired isomerization .
- Silylation : Prior to alkylation, guanine derivatives are silylated using hexamethyldisilazane (HMDS) with catalytic ammonium sulfate. This step enhances solubility and directs regioselectivity toward the N9 position, minimizing side reactions at N7 .
Key Conditions :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Silylation | HMDS, NH₄HSO₄, xylene, reflux | 2,6-Bis(trimethylsilyl)-guanine |
| Alkylation | 2-Benzoyloxyethoxymethyl chloride, triethylamine, benzene | 9-(Benzoyloxyethoxy methyl)-guanine |
Hydrolysis Reactions
Selective hydrolysis is employed to remove protective groups:
- Trimethylsilyl (TMS) Deprotection : Achieved using aqueous sodium acetate or NaOH, yielding intermediates like 9-(acetoxyethoxy methyl)guanine .
- Benzyl Ether Cleavage : Under hydrogenolytic conditions (e.g., H₂/Pd-C), benzyl groups are removed to generate hydroxylated derivatives, though direct experimental data for this compound remains unpublished .
Optimized Hydrolysis Protocol :
- Reagent : 30% NaOH in H₂O
- Temperature : Room temperature to 70°C
- Outcome : High-purity sodium salt of the deprotected product after anion-exchange chromatography .
Isotopic Effects on Reactivity
The deuterium labeling at five positions alters reaction kinetics:
- Kinetic Isotope Effect (KIE) : Deuterium reduces bond vibrational frequencies, potentially slowing reactions involving C-D bond cleavage compared to C-H bonds. This property is leveraged in metabolic studies to trace pathways without significantly altering chemical outcomes .
- Solubility : Enhanced solubility in DMSO and hot methanol facilitates reactions in polar aprotic solvents .
Comparative Reactivity Table
Scientific Research Applications
Antiviral Activity
Research indicates that compounds structurally related to 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 exhibit antiviral properties, particularly against herpes viruses. The mechanism involves interference with viral replication processes, making it a potential lead compound in antiviral drug design .
Antitumor Activity
Analogous compounds have shown significant antitumor activity by targeting various signaling pathways involved in cancer cell proliferation and survival. Studies suggest that these compounds may induce apoptosis in cancer cells, thereby providing a therapeutic strategy against malignancies .
Mechanistic Studies in Cell Biology
The compound is utilized in cell biology to explore mechanisms such as cell cycle regulation, DNA damage response, and apoptosis. It serves as a tool to investigate the effects of nucleoside analogs on cellular processes, contributing to the understanding of cancer biology and therapeutic resistance mechanisms .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Efficacy | Demonstrated inhibition of herpes simplex virus replication in vitro using related guanine derivatives. |
| Study 2 | Antitumor Properties | Found that the compound induced apoptosis in breast cancer cell lines, correlating with downregulation of anti-apoptotic proteins. |
| Study 3 | Mechanistic Insights | Investigated the effects on DNA damage response pathways, revealing potential for enhancing chemotherapy efficacy when used in combination therapies. |
Mechanism of Action
The mechanism of action of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 involves its interaction with molecular targets such as enzymes and nucleic acids. The deuterated nature of the compound allows for detailed studies of metabolic pathways and reaction mechanisms, providing insights into its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to structurally related guanine derivatives, focusing on substituents and isotopic labeling:
Key Observations :
- Metabolic Stability: Deuterium substitution (d5) reduces metabolic degradation by slowing cytochrome P450-mediated oxidation, a critical advantage over non-deuterated analogs like 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine .
Physicochemical Properties
- Solubility : The benzyloxy groups render the compound poorly soluble in water, necessitating organic solvents for formulation. In contrast, hydroxyethoxy analogs exhibit better aqueous solubility .
- Stability: Deuterium incorporation enhances resistance to enzymatic degradation, as evidenced by the discontinued status of non-deuterated analogs (e.g., 6-chloroguanine in ), which may suffer from rapid in vivo clearance .
Biological Activity
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 (also known as 9-BENZ) is a synthetic purine nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H20D5N5O4
- Molecular Weight : 440.51 g/mol
- Solubility : Soluble in DMSO and hot methanol .
Structural Representation
The compound's structure features a guanine base modified with a benzyloxy group and an ethoxy group, which enhances its biological activity compared to unmodified guanine.
9-BENZ functions primarily as a purine nucleoside analogue, which allows it to interfere with nucleic acid synthesis. Its incorporation into DNA or RNA can lead to chain termination or mispairing during replication, thereby inhibiting cellular proliferation. This mechanism is particularly relevant in cancer therapy, where rapid cell division is a hallmark of tumor growth.
Antitumor Activity
Research has indicated that 9-BENZ exhibits significant antitumor properties. It has been shown to affect various signaling pathways involved in cell growth and apoptosis:
- Cell Cycle Arrest : Studies suggest that 9-BENZ induces cell cycle arrest at the S phase, leading to apoptosis in cancer cells.
- Apoptosis Induction : The compound activates caspase pathways, promoting programmed cell death in malignant cells .
Antiviral Properties
In addition to its antitumor effects, 9-BENZ has demonstrated activity against several viral pathogens:
- Inhibition of Viral Replication : Preliminary studies indicate that 9-BENZ can inhibit the replication of certain viruses by disrupting their nucleic acid synthesis mechanisms.
- Potential Use in Antiviral Therapies : Given its structural similarities to natural nucleosides, there is potential for 9-BENZ to be used in developing antiviral therapies targeting RNA viruses .
Table 1: Summary of Biological Activities
Selected Research Findings
- Antitumor Efficacy : A study published in Cancer Research demonstrated that treatment with 9-BENZ led to a significant reduction in tumor size in xenograft models of human cancer .
- Viral Inhibition : Research conducted on the efficacy of 9-BENZ against HIV showed promising results, indicating a reduction in viral load in treated cell cultures .
- Mechanistic Insights : Investigations into the molecular pathways affected by 9-BENZ revealed its role in modulating the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .
Q & A
Q. What are the recommended synthetic routes for 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5, and how can purity be optimized?
Methodological Answer:
- Synthetic Optimization : Utilize nucleophilic substitution under anhydrous conditions, similar to the protocol described for guanine derivatives in . Key steps include:
- Protecting guanine’s exocyclic amine with a benzyloxycarbonyl (Cbz) group to prevent side reactions .
- Employing deuterated benzyl ethers (e.g., benzyl-d5 chloride) during the alkylation step to ensure isotopic labeling.
- Purification via flash chromatography (hexane/EtOAc gradient) followed by recrystallization in ethanol-water mixtures to achieve >95% purity, as validated by HPLC (UV detection) and deuterium-specific NMR analysis .
Q. Which analytical techniques are critical for confirming the structure and isotopic integrity of this deuterated compound?
Methodological Answer:
- Structural Confirmation :
- 1H/13C NMR : Suppression of proton signals in deuterated regions (e.g., benzyl-d5 groups) and comparison with non-deuterated analogs to confirm isotopic substitution .
- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., +5 Da shift for d5 labeling).
- IR Spectroscopy : Identify characteristic peaks for benzyl ethers (C-O-C stretch at ~1100 cm⁻¹) and guanine’s carbonyl groups (1680–1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing deuterated intermediates?
Methodological Answer:
- Data Discrepancy Strategies :
- Variable-Temperature NMR : Resolve signal broadening caused by dynamic processes (e.g., rotameric equilibria in benzyl ethers) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly in the benzyloxymethyl region, to distinguish isotopic effects .
- Cross-Validation : Compare deuterated and non-deuterated analogs under identical conditions to isolate isotopic shifts from solvent or conformational artifacts .
- Supporting Documentation : Archive raw NMR data and chromatograms in supplemental materials to enable peer validation, per guidelines in .
Q. What experimental design principles ensure reproducibility in multistep syntheses of deuterated guanine derivatives?
Methodological Answer:
- Reproducibility Framework :
- Stepwise Characterization : Isolate and fully characterize intermediates (e.g., via TLC, melting point, and elemental analysis) before proceeding to subsequent steps .
- Deuterium Retention Monitoring : Use LC-MS at each synthetic stage to track isotopic integrity, adjusting reaction conditions (e.g., solvent choice, temperature) to minimize deuterium loss .
- Theoretical Alignment : Link synthetic pathways to computational models (e.g., DFT for reaction energetics) to predict bottlenecks, as emphasized in ’s theory-driven research principles .
Q. How can computational modeling enhance the design of deuterated analogs for targeted biological studies?
Methodological Answer:
- AI/ML Integration :
- Molecular Dynamics (MD) Simulations : Predict deuterium’s impact on hydrogen-bonding interactions in guanine-DNA complexes, guiding rational design .
- Synthetic Route Prediction : Use tools like COMSOL Multiphysics coupled with AI to optimize reaction parameters (e.g., solvent polarity, catalyst loading) for deuterium incorporation .
- Data Cross-Validation : Compare simulation outcomes with experimental kinetics (e.g., isotope effects in enzyme inhibition assays) to refine models .
Data Interpretation & Theoretical Challenges
Q. How should researchers address discrepancies between theoretical and experimental isotopic effects in biological assays?
Methodological Answer:
- Contradiction Analysis :
- Control Experiments : Compare deuterated and non-deuterated compounds in identical assay conditions to isolate isotopic contributions .
- Kinetic Isotope Effect (KIE) Calculations : Use Arrhenius plots to differentiate primary (C-D bond cleavage) vs. secondary (solvent or conformational) effects .
- Peer Collaboration : Engage with computational chemists to reconcile discrepancies, as advised in ’s framework for iterative theory-experiment dialogue .
Q. What strategies validate the stability of deuterated compounds under physiological conditions for in vitro studies?
Methodological Answer:
- Stability Protocols :
- Accelerated Degradation Studies : Incubate compounds in PBS (pH 7.4) at 37°C and monitor deuterium retention via LC-MS over 72 hours .
- Metabolic Profiling : Use liver microsome assays to assess deuteration’s impact on metabolic pathways, with HPLC-MS/MS quantification .
- Structural Dynamics : Pair stability data with MD simulations of deuterated bonds in aqueous environments to predict long-term behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
